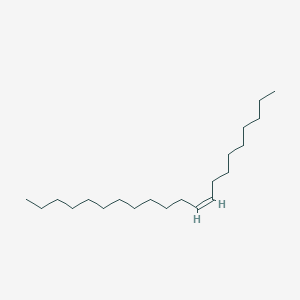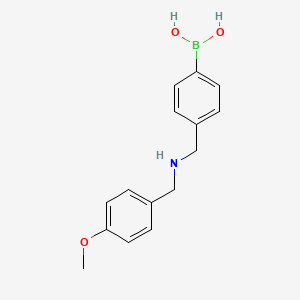![molecular formula C17H26N2O B11748689 (1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one](/img/structure/B11748689.png)
(1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[75301,1002,7]heptadec-2(7)-en-5-one is a complex organic compound belonging to the class of organoheterocyclic compounds This compound is characterized by its unique tetracyclic structure, which includes multiple rings and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the formation of the complex structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification methods such as chromatography and recrystallization are employed to isolate the final product.
化学反应分析
Types of Reactions
(1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with various biological molecules makes it a useful tool for probing biochemical processes.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its complex structure and reactivity may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
作用机制
The mechanism of action of (1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- (1R,9S,10R)-17-(Cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol
- (1R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
Uniqueness
Compared to similar compounds, (1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one stands out due to its specific substituents and the arrangement of its tetracyclic core. These features confer unique chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C17H26N2O |
|---|---|
分子量 |
274.4 g/mol |
IUPAC 名称 |
(1S,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one |
InChI |
InChI=1S/C17H26N2O/c1-11-8-12-9-15-14(5-6-16(20)18-15)17(10-11)13(12)4-3-7-19(17)2/h11-13H,3-10H2,1-2H3,(H,18,20)/t11-,12+,13-,17+/m1/s1 |
InChI 键 |
HXJHQEWSHQXRPH-ZHRONYKTSA-N |
手性 SMILES |
C[C@@H]1C[C@H]2CC3=C(CCC(=O)N3)[C@]4(C1)[C@@H]2CCCN4C |
规范 SMILES |
CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine](/img/structure/B11748609.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748611.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11748620.png)
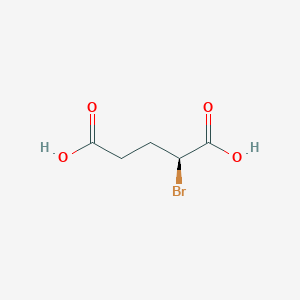
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748631.png)
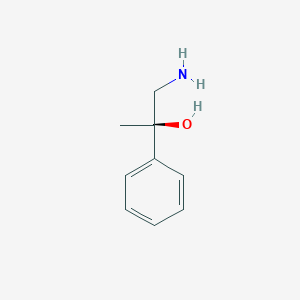
![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11748633.png)
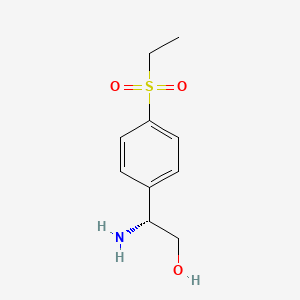
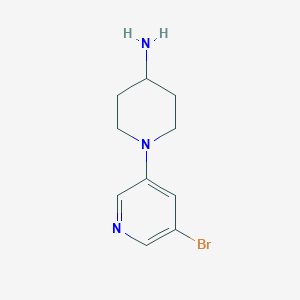
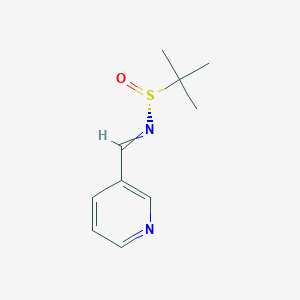
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11748657.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11748666.png)
